Cyclodecene, 1-methyl-, (E)- is an organic compound characterized by its cyclic structure and a methyl group attached to the first carbon of the cyclodecene ring. Its molecular formula is with a molecular weight of approximately 152.2765 g/mol . The compound features a double bond in the cyclodecene structure, specifically in the trans configuration, which is denoted by the (E) designation in its name. This configuration affects its chemical reactivity and physical properties, such as boiling point and stability.
These reactions are significant for synthesizing more complex organic molecules and exploring reaction mechanisms in organic chemistry.
Several synthetic routes can be employed to produce Cyclodecene, 1-methyl-, (E)-:
These methods highlight the versatility of synthetic organic chemistry in producing this compound.
Cyclodecene, 1-methyl-, (E)- has potential applications in various fields:
The compound's unique properties make it an interesting candidate for further exploration in these fields.
Studies on the interactions of Cyclodecene, 1-methyl-, (E)- with other chemical species are essential for understanding its reactivity and potential applications. Research on similar compounds indicates that cycloalkenes can react with hydroxyl radicals and other reactive species, leading to products that may have different biological activities or toxicological profiles . Understanding these interactions can provide insights into the safety and efficacy of using this compound in various applications.
Cyclodecene, 1-methyl-, (E)- shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexene | A six-membered ring alkene; used as a solvent | |
| Cyclopentene | A five-membered ring alkene; known for high reactivity | |
| 1-Methylcyclopentene | Similar structure with a methyl group on cyclopentene | |
| 1-Methylcyclohexene | A derivative of cyclohexene with a methyl group | |
| Cis-Cyclodecene | The cis isomer; different reactivity due to geometry |
Cyclodecene, 1-methyl-, (E)- is unique due to its specific trans configuration and additional methyl group, which influence its chemical behavior compared to its analogs. This configuration affects its stability and reactivity patterns, making it an interesting subject for further study in organic synthesis and material applications.
Cationic cyclopropanation, a process inspired by biosynthetic pathways, has emerged as a powerful tool for constructing cyclopropane rings within cyclodecene frameworks. This method involves γ-elimination at carbocations to form σ-C–C bonds through proton loss, a mechanism rarely observed in conventional synthetic settings due to competing β-elimination pathways. Recent studies have demonstrated that steric and electronic factors critically influence the chemoselectivity of γ-elimination. For example, cyclodecadiene substrates bearing isopropyl groups exhibit enhanced selectivity for cyclopropanation over β-elimination, as the bulky substituent disfavors competing pathways.
A computational and experimental investigation of 6,8-cycloeudesmane synthesis revealed that substrate design significantly impacts reaction outcomes. Cyclodecadiene 23, engineered with a sterically demanding isopropyl group, achieved 85% yield in cyclopropanation using N-chlorosuccinimide (NCS) as an electrophilic promoter. Comparative studies of electrophilic agents (Table 1) underscore the role of halogen and selenium-based reagents in modulating reaction efficiency.
Table 1: Electrophilic Promoters in Biomimetic Cyclopropanation
| Electrophile | Substrate | Yield (%) | Selectivity (γ:β) |
|---|---|---|---|
| NCS | 23 | 85 | 9:1 |
| NBS | 23 | 78 | 8:2 |
| PhSeSu | 23 | 72 | 7:3 |
PhSeSu = N-(phenylseleno)succinimide
The synthetic utility of this approach is further illustrated by the preparation of non-natural cycloeudesmane analogues, enabling access to structurally diverse cyclopropanes with high stereochemical fidelity.
The Diels-Alder cycloaddition remains a cornerstone for constructing cyclohexene derivatives, including (E)-1-methylcyclodecene. This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds via a concerted mechanism, preserving stereochemistry and enabling predictable regioselectivity. Recent advances have focused on optimizing diene-dienophile pairings to enhance reaction efficiency and selectivity.
In the context of cyclodecene synthesis, methylcyclopentadiene has been employed as a diene precursor in intramolecular Diels-Alder reactions. For instance, Fallis and co-workers demonstrated that tethering the dienophile within a six-membered ring suppresses undesired 1,5-hydrogen shifts, favoring the formation of tricyclic scaffolds with 97% yield. This strategy was successfully applied to the total synthesis of (+)-longifolene, highlighting its scalability and precision.
Key considerations for cycloaddition design:
Experimental data from cyclopentadiene-derived systems (Table 2) illustrate the impact of tether length on product distribution:
Table 2: Intramolecular Diels-Alder Reaction Outcomes
| Tether Length | Major Product | Yield (%) | Endo:Exo Ratio |
|---|---|---|---|
| 3 carbons | Tricyclo[4.4.0¹,⁶.0²,⁸]decane | 40 | 7:3 |
| 4 carbons | Tricyclo[5.4.0¹,⁷.0²,⁹]undecane | 35 | 6:4 |
Regioselective functionalization enables precise modification of cyclodecene derivatives, expanding their utility in synthetic chemistry. Ruthenium-catalyzed C(sp²)–H silylmethylation has emerged as a transformative method for installing synthetic handles at ortho and meta positions. This approach leverages biscyclometallated ruthenium(II) species to achieve site-selective silylmethylation, as demonstrated in the synthesis of benzyltrimethylsilanes (Scheme 1).
Scheme 1: Ruthenium-Catalyzed Silylmethylation
Application to cyclodecene derivatives bearing N-directing groups yielded ortho-functionalized products with 89% efficiency, while meta-selectivity was achieved using sterically modulated catalysts. The resulting silyl handles facilitated subsequent transformations, including nucleophilic aromatic substitution and carbonyl additions, en route to pharmaceuticals such as losmapimod.
Table 3: Regioselectivity in Ruthenium-Catalyzed Functionalization
| Directing Group | Position | Yield (%) | Subsequent Reaction Yield (%) |
|---|---|---|---|
| Pyridyl | Ortho | 89 | 92 (SNAr) |
| Quinolinyl | Meta | 76 | 85 (Olefination) |
SNAr = Nucleophilic aromatic substitution